molecular formula C21H24F2N2O2 B7079347 N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide

N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide

Cat. No.: B7079347
M. Wt: 374.4 g/mol
InChI Key: NMBYTFBDWHUSPW-UHFFFAOYSA-N
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Description

N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a hydroxyethyl group, and two fluorophenyl groups

Properties

IUPAC Name

N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O2/c22-17-6-1-4-15(12-17)13-20(16-5-2-7-18(23)14-16)24-21(27)25-10-3-8-19(25)9-11-26/h1-2,4-7,12,14,19-20,26H,3,8-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBYTFBDWHUSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC(CC2=CC(=CC=C2)F)C3=CC(=CC=C3)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂) and catalysts (e.g., FeCl₃) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the fluorophenyl rings.

Scientific Research Applications

N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity through halogen bonding, while the pyrrolidine ring can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1,2-bis(4-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
  • N-[1,2-bis(3-chlorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide

Uniqueness

N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity

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